molecular formula C7H11ClO B13798168 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-

7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-

Cat. No.: B13798168
M. Wt: 146.61 g/mol
InChI Key: ZXMBUACUATURRT-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]heptane,1-chloro-3-methyl- is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

The synthesis of 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method involves the use of cyclohexene oxide as a starting material, which undergoes a chlorination reaction to introduce the chlorine atom at the desired position. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological activity and applications in medicine .

Comparison with Similar Compounds

7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- can be compared with other similar compounds, such as:

The uniqueness of 7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl- lies in its specific structure and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-chloro-3-methyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H11ClO/c1-5-2-3-6-7(8,4-5)9-6/h5-6H,2-4H2,1H3

InChI Key

ZXMBUACUATURRT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)(O2)Cl

Origin of Product

United States

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